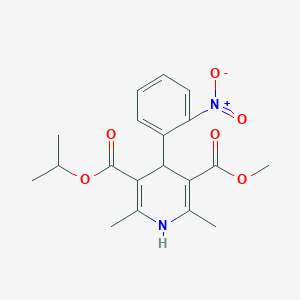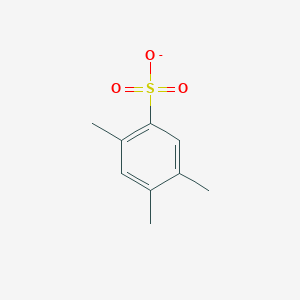![molecular formula C23H19NO7S B280701 4-({[3-(Ethoxycarbonyl)-2-methylnaphtho[1,2-b]furan-5-yl]amino}sulfonyl)benzoic acid](/img/structure/B280701.png)
4-({[3-(Ethoxycarbonyl)-2-methylnaphtho[1,2-b]furan-5-yl]amino}sulfonyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({[3-(Ethoxycarbonyl)-2-methylnaphtho[1,2-b]furan-5-yl]amino}sulfonyl)benzoic acid, also known as ESI-09, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2008 by a team of researchers at the University of California, San Francisco. Since then, it has been the subject of numerous scientific studies exploring its mechanism of action, biochemical and physiological effects, and potential uses in various fields.
作用機序
4-({[3-(Ethoxycarbonyl)-2-methylnaphtho[1,2-b]furan-5-yl]amino}sulfonyl)benzoic acid works by inhibiting the splicing activity of ESRP1. ESRP1 is a protein that plays a key role in regulating alternative splicing, a process by which multiple mRNA transcripts can be generated from a single gene. Alternative splicing is important for the production of different protein isoforms with unique functions. However, dysregulation of alternative splicing can contribute to the development of various diseases, including cancer and IBD. By inhibiting ESRP1, 4-({[3-(Ethoxycarbonyl)-2-methylnaphtho[1,2-b]furan-5-yl]amino}sulfonyl)benzoic acid can potentially alter the splicing patterns of specific genes, leading to changes in protein expression and function.
Biochemical and Physiological Effects
Studies have shown that 4-({[3-(Ethoxycarbonyl)-2-methylnaphtho[1,2-b]furan-5-yl]amino}sulfonyl)benzoic acid can have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 4-({[3-(Ethoxycarbonyl)-2-methylnaphtho[1,2-b]furan-5-yl]amino}sulfonyl)benzoic acid has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This can potentially prevent the growth and spread of tumors by depriving them of the nutrients and oxygen they need to survive.
4-({[3-(Ethoxycarbonyl)-2-methylnaphtho[1,2-b]furan-5-yl]amino}sulfonyl)benzoic acid has also been shown to have neuroprotective effects. Studies have demonstrated that 4-({[3-(Ethoxycarbonyl)-2-methylnaphtho[1,2-b]furan-5-yl]amino}sulfonyl)benzoic acid can protect neurons from damage caused by oxidative stress and inflammation, which are implicated in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One advantage of using 4-({[3-(Ethoxycarbonyl)-2-methylnaphtho[1,2-b]furan-5-yl]amino}sulfonyl)benzoic acid in lab experiments is that it is a small molecule inhibitor, which means it can easily penetrate cells and tissues. It also has a high degree of specificity for ESRP1, which minimizes off-target effects. However, one limitation is that it can be difficult to obtain sufficient quantities of pure 4-({[3-(Ethoxycarbonyl)-2-methylnaphtho[1,2-b]furan-5-yl]amino}sulfonyl)benzoic acid for experiments, as it requires several steps of synthesis.
将来の方向性
There are several potential future directions for research on 4-({[3-(Ethoxycarbonyl)-2-methylnaphtho[1,2-b]furan-5-yl]amino}sulfonyl)benzoic acid. One area of interest is its use in combination with other therapies for cancer and IBD. Studies have shown that 4-({[3-(Ethoxycarbonyl)-2-methylnaphtho[1,2-b]furan-5-yl]amino}sulfonyl)benzoic acid can enhance the efficacy of chemotherapy drugs and reduce their toxicity. It may also be useful in combination with other anti-inflammatory agents for the treatment of IBD.
Another area of research is the development of more potent and selective ESRP1 inhibitors. While 4-({[3-(Ethoxycarbonyl)-2-methylnaphtho[1,2-b]furan-5-yl]amino}sulfonyl)benzoic acid has shown promise in preclinical studies, it may be possible to develop even more effective inhibitors that can be used in clinical settings.
Overall, 4-({[3-(Ethoxycarbonyl)-2-methylnaphtho[1,2-b]furan-5-yl]amino}sulfonyl)benzoic acid is a promising small molecule inhibitor that has potential therapeutic applications in cancer, IBD, and other diseases. Further research is needed to fully understand its mechanism of action and to develop more potent and selective inhibitors.
合成法
The synthesis of 4-({[3-(Ethoxycarbonyl)-2-methylnaphtho[1,2-b]furan-5-yl]amino}sulfonyl)benzoic acid involves several steps, starting with the reaction of 2-methyl-3-nitrobenzoic acid with ethyl acetoacetate to form 2-methyl-3-oxobenzoic acid. This is then reacted with 3-bromopropionyl chloride to form 2-methyl-3-(3-bromopropionyl)benzoic acid. The final step involves the reaction of this compound with 3-(ethoxycarbonyl)-2-methylnaphtho[1,2-b]furan-5-amine and sulfuryl chloride to form 4-({[3-(Ethoxycarbonyl)-2-methylnaphtho[1,2-b]furan-5-yl]amino}sulfonyl)benzoic acid.
科学的研究の応用
4-({[3-(Ethoxycarbonyl)-2-methylnaphtho[1,2-b]furan-5-yl]amino}sulfonyl)benzoic acid has been studied extensively for its potential therapeutic applications. One area of research has focused on its use as a potential treatment for cancer. Studies have shown that 4-({[3-(Ethoxycarbonyl)-2-methylnaphtho[1,2-b]furan-5-yl]amino}sulfonyl)benzoic acid can inhibit the growth and proliferation of cancer cells by targeting a specific protein called Epithelial Splicing Regulatory Protein 1 (ESRP1). ESRP1 is overexpressed in many types of cancer and is associated with poor prognosis. By inhibiting ESRP1, 4-({[3-(Ethoxycarbonyl)-2-methylnaphtho[1,2-b]furan-5-yl]amino}sulfonyl)benzoic acid can potentially slow down or stop the growth of cancer cells.
Another area of research has explored the use of 4-({[3-(Ethoxycarbonyl)-2-methylnaphtho[1,2-b]furan-5-yl]amino}sulfonyl)benzoic acid in the treatment of inflammatory bowel disease (IBD). IBD is a chronic inflammatory disorder of the gastrointestinal tract that affects millions of people worldwide. Studies have shown that 4-({[3-(Ethoxycarbonyl)-2-methylnaphtho[1,2-b]furan-5-yl]amino}sulfonyl)benzoic acid can inhibit the production of inflammatory cytokines in the gut, which can help reduce inflammation and alleviate symptoms associated with IBD.
特性
分子式 |
C23H19NO7S |
|---|---|
分子量 |
453.5 g/mol |
IUPAC名 |
4-[(3-ethoxycarbonyl-2-methylbenzo[g][1]benzofuran-5-yl)sulfamoyl]benzoic acid |
InChI |
InChI=1S/C23H19NO7S/c1-3-30-23(27)20-13(2)31-21-17-7-5-4-6-16(17)19(12-18(20)21)24-32(28,29)15-10-8-14(9-11-15)22(25)26/h4-12,24H,3H2,1-2H3,(H,25,26) |
InChIキー |
XQKICVOICWEGPA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)C(=O)O)C |
正規SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(Aminocarbonyl)-1-[2-(4-bromophenyl)-2-oxoethyl]pyridinium](/img/structure/B280624.png)

![Methyl 4-(2,3-dichlorophenyl)-2,7,8-trimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B280626.png)

![3-[2-(4-bromophenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium](/img/structure/B280630.png)
![N-[1-(2-adamantyl)ethyl]-2-bromobenzamide](/img/structure/B280633.png)



![Ethyl 4-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B280637.png)

![6-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B280640.png)
![N-methyl-2-oxo-N-[2-(2-pyridinyl)ethyl]-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280641.png)